molecular formula C11H11NO B2575376 2-Benzoylbutanenitrile CAS No. 7391-31-3

2-Benzoylbutanenitrile

Cat. No.: B2575376
CAS No.: 7391-31-3
M. Wt: 173.215
InChI Key: DAWKKCQLIURYLL-UHFFFAOYSA-N
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Description

2-Benzoylbutanenitrile is an organic compound with the molecular formula C({11})H({11})NO It is a nitrile derivative, characterized by the presence of a benzoyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with butanenitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) or nitric acid (HNO(_3)).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Scientific Research Applications

2-Benzoylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Benzoylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the benzoyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

    Benzonitrile: Similar structure but lacks the butyl group.

    Butanenitrile: Lacks the benzoyl group.

    2-Benzoylpropionitrile: Similar structure but with a shorter carbon chain.

Uniqueness: 2-Benzoylbutanenitrile is unique due to the presence of both a benzoyl and a butanenitrile group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

2-benzoylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWKKCQLIURYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-31-3
Record name 2-benzoylbutanenitrile
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